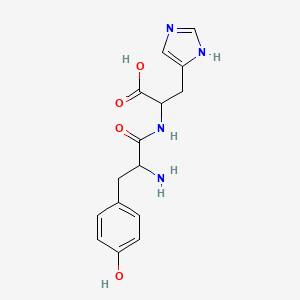

Tyrosine Histidine dipeptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-TYR-HIS-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process begins with the attachment of the first amino acid, tyrosine, to the resin. The amino group of tyrosine is protected with a temporary protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl), which can be removed under basic conditions. The next amino acid, histidine, is then coupled to the deprotected tyrosine using a coupling reagent like DIC (diisopropylcarbodiimide) and Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate). After the coupling reaction, the protecting groups are removed, and the peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of H-TYR-HIS-OH follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, increasing efficiency and yield. The use of minimal-protection solid-phase peptide synthesis (MP-SPPS) has been explored to enhance productivity and reduce the environmental impact of peptide manufacturing .

Análisis De Reacciones Químicas

Types of Reactions

H-TYR-HIS-OH can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The imidazole ring of histidine can participate in reduction reactions.

Substitution: The amino and carboxyl groups can undergo substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or dithiothreitol are commonly employed.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Quinone derivatives of tyrosine.

Reduction: Reduced forms of histidine.

Substitution: Acylated or alkylated derivatives of the dipeptide.

Aplicaciones Científicas De Investigación

H-TYR-HIS-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in enzyme-substrate interactions and protein folding.

Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals .

Mecanismo De Acción

The mechanism of action of H-TYR-HIS-OH involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring of histidine can act as a nucleophile or base in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

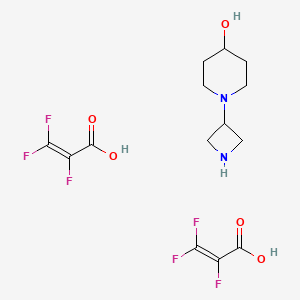

Comparación Con Compuestos Similares

Similar Compounds

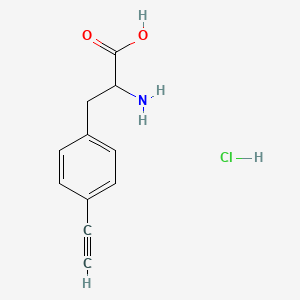

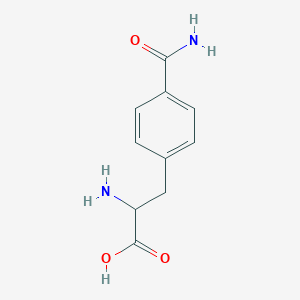

L-tyrosine: A single amino acid with similar phenolic functionality.

L-histidine: A single amino acid with an imidazole ring.

Carnosine: A dipeptide composed of beta-alanine and histidine, with antioxidant properties.

Uniqueness

H-TYR-HIS-OH is unique due to the combination of tyrosine and histidine, which imparts distinct chemical and biological properties. The presence of both a phenolic hydroxyl group and an imidazole ring allows for diverse interactions and reactivity, making it a valuable compound for various applications .

Propiedades

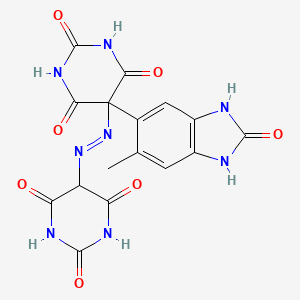

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-12(5-9-1-3-11(20)4-2-9)14(21)19-13(15(22)23)6-10-7-17-8-18-10/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOOYCZQENFIMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Tyrosyl-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14791459.png)

![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)

![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)

![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)

![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)

![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)

![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)

![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)

![4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid](/img/structure/B14791537.png)